molecular formula C13H19N5 B13038966 Tofacitinib impurity 3

Tofacitinib impurity 3

Cat. No.: B13038966
M. Wt: 245.32 g/mol
InChI Key: MZLXAYQSECRJPN-KOLCDFICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tofacitinib impurity 3 is a chemical compound related to tofacitinib, a Janus kinase inhibitor used primarily for the treatment of rheumatoid arthritis and other autoimmune diseases. This compound is one of the by-products formed during the synthesis of tofacitinib and is monitored for quality control purposes to ensure the purity and efficacy of the final pharmaceutical product .

Chemical Reactions Analysis

Tofacitinib impurity 3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Scientific Research Applications

Tofacitinib impurity 3 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tofacitinib impurity 3 is closely related to that of tofacitinib. It involves the inhibition of Janus kinases (JAK1, JAK2, JAK3, and TYK2), which are critical for the signaling pathways of various cytokines. This inhibition modulates immune responses and reduces inflammation . The molecular targets include cytokine receptors and downstream signaling molecules involved in the JAK-STAT pathway .

Comparison with Similar Compounds

Tofacitinib impurity 3 can be compared with other similar compounds, such as:

    Peficitinib: Another Janus kinase inhibitor used for rheumatoid arthritis.

    Baricitinib: Also a Janus kinase inhibitor with applications in autoimmune diseases.

The uniqueness of this compound lies in its specific formation during the synthesis of tofacitinib and its role in quality control .

Properties

Molecular Formula

C13H19N5

Molecular Weight

245.32 g/mol

IUPAC Name

(3R,4R)-N,4-dimethyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine

InChI

InChI=1S/C13H19N5/c1-9-4-6-18(7-11(9)14-2)13-10-3-5-15-12(10)16-8-17-13/h3,5,8-9,11,14H,4,6-7H2,1-2H3,(H,15,16,17)/t9-,11+/m1/s1

InChI Key

MZLXAYQSECRJPN-KOLCDFICSA-N

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1NC)C2=NC=NC3=C2C=CN3

Canonical SMILES

CC1CCN(CC1NC)C2=NC=NC3=C2C=CN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.